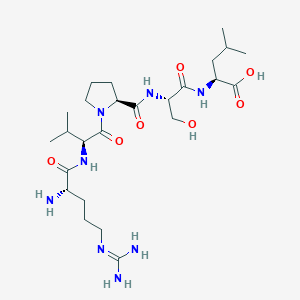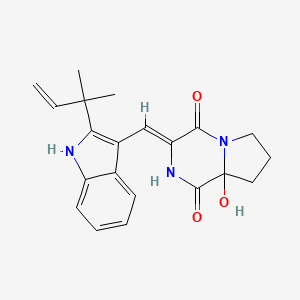
Brevianamide Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brevianamide Q is a naturally occurring diketopiperazine alkaloid derived from fungi, specifically from the genus Aspergillus. It belongs to a class of compounds known for their complex structures and significant biological activities. This compound is part of a larger family of brevianamides, which have been the focus of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brevianamide Q involves multiple steps, starting from simple precursors. One common approach is the total synthesis method, which includes the formation of the diketopiperazine core followed by various functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis process. advancements in biotechnological methods, such as the use of genetically engineered fungi, have shown promise in producing this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Brevianamide Q undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Brevianamide Q has shown significant biological activities, including antiviral and antibacterial properties.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique structure and properties make it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of brevianamide Q involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain viral enzymes, leading to antiviral effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Brevianamide Q is unique among its family of compounds due to its specific structure and biological activities. Similar compounds include:
Brevianamide A: Known for its antibacterial properties.
Brevianamide B: Exhibits antifungal activity.
Brevianamide X: Has shown potential in cancer treatment.
Brevianamide Y: Known for its antiviral properties.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C21H23N3O3/c1-4-20(2,3)17-14(13-8-5-6-9-15(13)22-17)12-16-18(25)24-11-7-10-21(24,27)19(26)23-16/h4-6,8-9,12,22,27H,1,7,10-11H2,2-3H3,(H,23,26)/b16-12- |
InChI Key |
ZYCIAQNYHXTHMV-VBKFSLOCSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)

![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
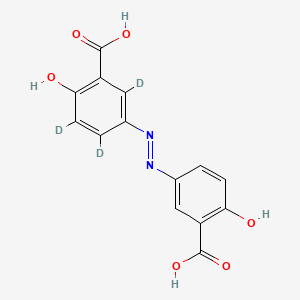
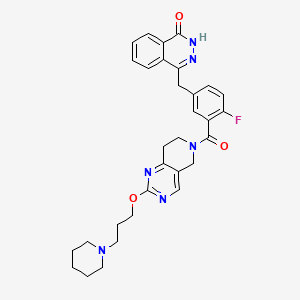
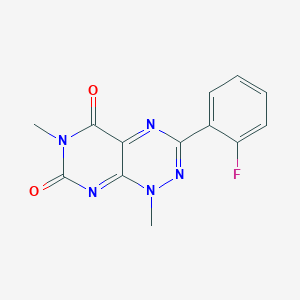

![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
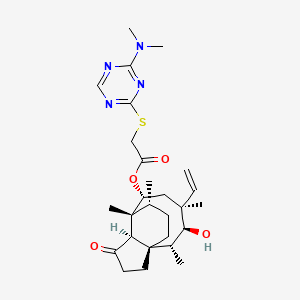
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
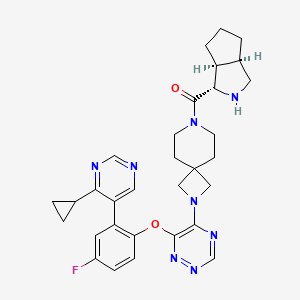
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
